molecular formula C22H24ClFN4 B12419632 Revaprazan-d3 Hydrochloride

Revaprazan-d3 Hydrochloride

Cat. No.: B12419632
M. Wt: 401.9 g/mol
InChI Key: MALPZYQJEDBIAK-FJCVKDQNSA-N
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Description

Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker (P-CAB) used to reduce gastric acid secretion. It is primarily used in the treatment of gastritis and peptic ulcers. This compound is a novel compound that has been developed to improve the pharmacokinetic properties of Revaprazan Hydrochloride .

Preparation Methods

The preparation of Revaprazan-d3 Hydrochloride involves several synthetic routes. One common method includes the following steps :

    Preparation of 4-hydroxyl-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: This intermediate is synthesized by reacting 4-fluoroaniline with cyanamide to produce 4-fluorophenyl guanidine carbonate, which then forms a ring with 2-methyl ethyl acetoacetate.

    Preparation of 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: The intermediate from step 1 is reacted with phosphorus oxychloride.

    Preparation of Revaprazan Hydrochloride: The intermediate from step 2 is reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline, followed by the addition of hydrochloric acid to form Revaprazan Hydrochloride.

This method is advantageous due to its simplicity, high product purity, good yield, and suitability for industrial production .

Chemical Reactions Analysis

Revaprazan-d3 Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom on the phenyl ring.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups on the pyrimidine and isoquinoline rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include phosphorus oxychloride, cyanamide, and 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Scientific Research Applications

Revaprazan-d3 Hydrochloride has several scientific research applications, including:

Mechanism of Action

Revaprazan-d3 Hydrochloride exerts its effects by competitively inhibiting the potassium-binding site of the gastric H+/K±ATPase enzyme, also known as the proton pump. This inhibition prevents the final step of gastric acid secretion, leading to a reduction in gastric acid levels. The compound’s molecular targets include the H+/K±ATPase enzyme, and its pathways involve the suppression of gastric acid secretion .

Comparison with Similar Compounds

Revaprazan-d3 Hydrochloride is unique compared to other similar compounds due to its deuterated form, which enhances its pharmacokinetic properties. Similar compounds include:

This compound stands out due to its improved stability and bioavailability, making it a valuable compound in the treatment of acid-related disorders.

Properties

Molecular Formula

C22H24ClFN4

Molecular Weight

401.9 g/mol

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-[1-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H/i3D3;

InChI Key

MALPZYQJEDBIAK-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl

Origin of Product

United States

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